MAD2 protein

Protein Conformation Binding Affinity Spindle Assembly Checkpoint

MAD2 protein (CAS 141349-76-0), also known as Mitotic Arrest Deficient 2 (MAD2), MAD2L1, or HsMAD2, is the central effector protein of the spindle assembly checkpoint (SAC). It belongs to the MAD2 protein family and functions by undergoing a unique conformational change from an inactive 'open' state (O-MAD2) to an active 'closed' state (C-MAD2).

Molecular Formula C12H14O3
Molecular Weight 0
CAS No. 141349-76-0
Cat. No. B1177533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAD2 protein
CAS141349-76-0
SynonymsMAD2 protein
Molecular FormulaC12H14O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAD2 Protein (CAS 141349-76-0): Sourcing Guide for the Core Mitotic Spindle Assembly Checkpoint Component


MAD2 protein (CAS 141349-76-0), also known as Mitotic Arrest Deficient 2 (MAD2), MAD2L1, or HsMAD2, is the central effector protein of the spindle assembly checkpoint (SAC) . It belongs to the MAD2 protein family and functions by undergoing a unique conformational change from an inactive 'open' state (O-MAD2) to an active 'closed' state (C-MAD2) [1]. In its active closed conformation, MAD2 directly binds and sequesters the APC/C co-activator CDC20, thereby inhibiting the anaphase-promoting complex/cyclosome (APC/C) and preventing premature chromosome separation until all kinetochores are correctly attached to the mitotic spindle [2].

Why MAD2 Protein (CAS 141349-76-0) Cannot Be Replaced by General SAC Antibodies or Other Checkpoint Proteins


Substituting MAD2 with antibodies against other SAC components like BUB1 or BUBR1, or with its homolog MAD2L2, introduces critical functional divergences and experimental artifacts that compromise data interpretability and therapeutic development. While BUB1 and BUBR1 are essential for SAC function, they are not interchangeable with MAD2. Research demonstrates that in human cells, MAD2 and BUB1/BUBR1 operate in distinct pathways sensing microtubule attachment and kinetochore tension, respectively [1]. Furthermore, at the molecular level, the binding kinetics and affinities of MAD2 for its key ligand CDC20 are distinct and non-substitutable [2]. The presence of the homolog MAD2L2, which shares structural similarity but interacts with a different set of partners including REV1 and REV3, further necessitates the use of the correct MAD2L1 (MAD2) protein for SAC-focused studies [3]. Using an incorrect analog or antibody can lead to mischaracterization of the specific checkpoint branch being studied, resulting in irreproducible or misinterpreted findings.

Quantitative Differentiation Evidence for MAD2 Protein (CAS 141349-76-0) Selection


Superior Binding Affinity of Active C-MAD2 Conformer to CDC20 Over Inactive O-MAD2

The active closed conformer of MAD2 (C-MAD2) demonstrates a significantly higher binding affinity for its downstream effector CDC20 compared to the inactive open conformer (O-MAD2). In low ionic strength solutions (≤100 mmol/L NaCl), the equilibrium dissociation constant (KD) for C-MAD2 binding to a Cdc20-derived peptide is approximately 5-fold lower (indicating tighter binding) than that for O-MAD2 [1]. This difference in binding affinity directly correlates with the functional capacity of MAD2 to inhibit APC/C, underscoring the importance of sourcing a protein that retains its conformational dynamics.

Protein Conformation Binding Affinity Spindle Assembly Checkpoint Biophysics

C-MAD2 Binds CDC20 an Order of Magnitude Faster Than O-MAD2

The kinetic advantage of the active C-MAD2 conformer is even more pronounced than its thermodynamic one. Stopped-flow fluorescence anisotropy measurements reveal that the association rate constant (ka) for C-MAD2 binding to a Cdc20-derived peptide is approximately 10-fold higher than that for O-MAD2 [1]. This one-order-of-magnitude difference in binding rate highlights the critical role of conformational activation in the rapid response of the spindle checkpoint.

Protein Kinetics Conformational Dynamics Spindle Assembly Checkpoint Biophysics

Wild-Type MAD2 Binds CDC20 with a KD of 0.1 µM, Distinct from MAD1 Binding

Isothermal titration calorimetry (ITC) studies precisely define the binding thermodynamics of wild-type MAD2 (MAD2wt) for its two primary ligands, MAD1 and CDC20. MAD2wt binds a CDC20-derived peptide with a dissociation constant (KD) of 0.1 µM, which is a full order of magnitude tighter (lower) than its binding to a MAD1-derived peptide, which has a KD of 1.04 µM [1]. This quantitative difference in affinity is fundamental to the protein's function, as it dictates the sequential loading and activation of MAD2 during checkpoint signaling.

Protein-Protein Interaction Binding Affinity Spindle Assembly Checkpoint Thermodynamics

MAD2 Phosphorylation at Ser195 Differentially Regulates Ligand Binding Compared to Unmodified Protein

The functionality of MAD2 is critically regulated by post-translational modification, specifically phosphorylation at Ser195. A phospho-mimicking mutant, Mad2S195D, while capable of binding high-affinity ligands like MAD1, fails to bind the low-affinity ligand CDC20 [1]. This demonstrates that the binding capacity of MAD2 is not static; the unmodified protein is required for the full spectrum of functional interactions, and sourcing a recombinant protein without this modification is essential for assays aiming to recapitulate the native checkpoint response.

Post-Translational Modification Phosphorylation Protein-Protein Interaction Spindle Assembly Checkpoint

Differential Kinetochore Localization Dynamics of MAD2 Compared to BUB1/BUBR1 During SAC Silencing

At the subcellular level, the behavior of MAD2 at the kinetochore is distinct from other SAC components. Quantitative fixed-cell imaging reveals that during SAC silencing, the MAD1, MAD2, and RZZS components are removed from the kinetochore even at low microtubule occupancy, whereas the BUB1 and BUBR1 components typically remain associated even at higher occupancy levels [1]. This temporal and spatial segregation of checkpoint protein removal confirms that MAD2 serves as an early, sensitive readout for initial microtubule attachment, a role not fulfilled by other SAC members.

Kinetochore Dynamics Spindle Assembly Checkpoint Live-Cell Imaging Mitosis

MAD2 Heterozygosity Drives Aneuploidy and Tumorigenesis Distinct from Complete Knockout Phenotypes

The in vivo dosage of MAD2 critically determines its phenotypic outcome. In a mouse model, MAD2 heterozygosity (MAD2+/-) leads to premature entry into anaphase, widespread chromosome instability, and the development of lung tumors, demonstrating its role as a haploinsufficient tumor suppressor [1]. In stark contrast, a severe reduction or complete loss of MAD2 protein (via siRNA knockdown) in human somatic cells results in mitotic catastrophe and extensive cell death due to defective spindle formation and premature cyclin B degradation [1]. This non-linear relationship between MAD2 dosage and cell fate demonstrates that the partial loss-of-function state is a unique driver of oncogenic transformation, a phenotype not replicated by the complete knockout.

Tumor Suppressor Chromosomal Instability Haploinsufficiency Cancer Model

High-Impact Research & Development Applications for MAD2 Protein (CAS 141349-76-0)


Developing High-Throughput Screening (HTS) Assays for Disruptors of the MAD2-CDC20 Protein-Protein Interaction (PPI)

The quantitative binding data showing a 0.1 µM KD between MAD2 and CDC20 [1] and the 5-fold affinity difference between MAD2 conformers [2] provide a robust biochemical foundation for designing and validating high-throughput screening (HTS) campaigns. Researchers developing small molecule inhibitors, such as M2I-1 [3], to disrupt this specific interaction require a well-characterized MAD2 protein that exhibits the correct binding kinetics and thermodynamics to serve as a reliable target and assay control.

Investigating Mechanisms of Chromosomal Instability (CIN) and Aneuploidy in Cancer Models

The established link between MAD2 haploinsufficiency and CIN-driven tumorigenesis in vivo [4] makes this protein an indispensable tool for cancer biology studies. Experiments aiming to recapitulate or study the effects of MAD2 dosage imbalance, which cannot be modeled by using its homolog MAD2L2 or general SAC inhibitors, require the precise use of MAD2 protein or its validated genetic modulation tools (e.g., siRNA, CRISPR) to correctly phenotype the resulting genomic instability.

Quantitative Live-Cell Imaging of Spindle Assembly Checkpoint (SAC) Silencing Dynamics

Given the unique kinetic profile of MAD2, where it is the first SAC component to unbind from kinetochores upon microtubule attachment [5], it is the superior biomarker for high-resolution, quantitative imaging studies. Fluorescently labeled MAD2 constructs (e.g., GFP-MAD2) allow for the creation of a 'pseudo-timeline' of SAC inactivation at the single-kinetochore level [5], enabling the precise temporal dissection of mitotic events that is not possible when tracking other SAC components like BUB1 or BUBR1, which exhibit different and delayed dissociation kinetics.

Validating the Mechanism of Action (MoA) of Novel Anti-Mitotic Chemotherapeutics

When evaluating new microtubule-targeting agents (e.g., Indibulin), monitoring the activation of MAD2 is a definitive readout for functional SAC engagement [6]. Because MAD2 operates in a pathway distinct from the BUB1/BUBR1 tension-sensing branch [7], its specific activation or inhibition profile provides a more nuanced understanding of a drug's mechanism of action. This differentiation is critical for medicinal chemistry programs seeking to optimize compounds for a specific checkpoint effect and avoid off-target activities.

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